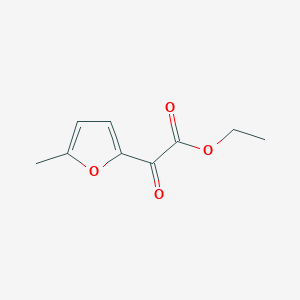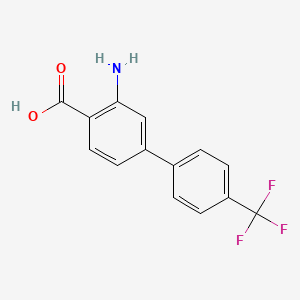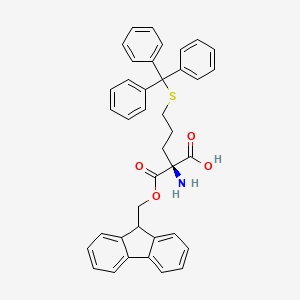
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Tritylsulfanyl Group: The tritylsulfanyl group is introduced by reacting the protected amino acid with trityl chloride and a base like pyridine.
Coupling Reaction: The final step involves coupling the protected amino acid with the desired peptide chain using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and coupling reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.
Substitution: The tritylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling: The amino group can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Coupling: DCC and NHS are frequently used coupling reagents.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Peptides: Coupling reactions result in the formation of peptides.
Applications De Recherche Scientifique
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides to other biomolecules.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
The primary mechanism of action of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The tritylsulfanyl group provides additional protection and can be selectively removed under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxybutanoic acid: Similar in structure but with a hydroxy group instead of a tritylsulfanyl group.
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-(quinolin-3-yl)propanoic acid: Contains a quinolinyl group instead of a tritylsulfanyl group.
Uniqueness
The uniqueness of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid lies in its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of the Fmoc and tritylsulfanyl groups allows for precise control over the synthesis process, making it a valuable tool in the field of peptide chemistry.
Propriétés
Formule moléculaire |
C39H35NO4S |
|---|---|
Poids moléculaire |
613.8 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid |
InChI |
InChI=1S/C39H35NO4S/c40-38(36(41)42,37(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35H,14,25-27,40H2,(H,41,42)/t38-/m0/s1 |
Clé InChI |
WUCIYVMCMFJSLJ-LHEWISCISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@](C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
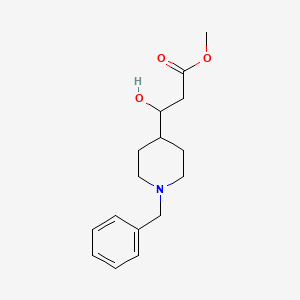
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)
![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
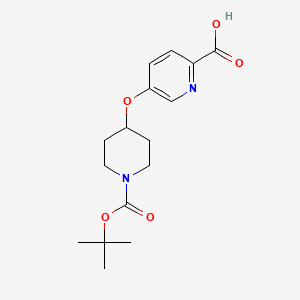
![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)

![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)
![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)
